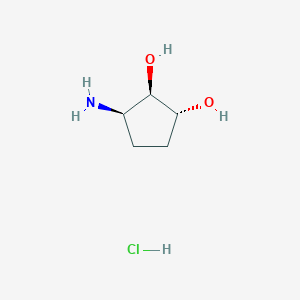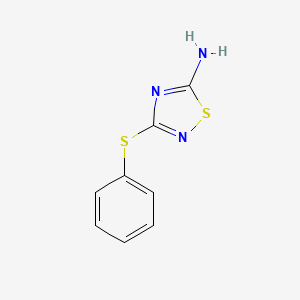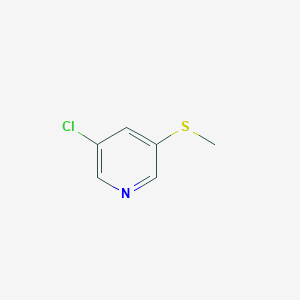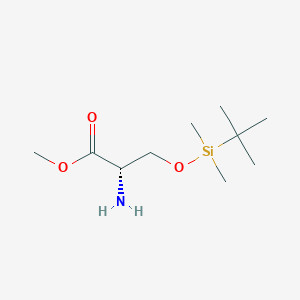
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester
Overview
Description
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester is a chemical compound widely used in organic synthesis, particularly as a protecting group for alcohols and amines. The tert-butyldimethylsilyl (TBDMS) group is known for its stability under various reaction conditions, making it a valuable tool in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester typically involves the reaction of L-serine methyl ester with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The TBDMS group is generally stable under mild oxidative conditions but can be cleaved under strong oxidative conditions.
Reduction: The compound is stable under most reducing conditions.
Substitution: The TBDMS group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under specific conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride, TBAF) are commonly used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the TBDMS group typically yields the corresponding alcohol or amine.
Scientific Research Applications
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester is used in various scientific research applications, including:
Chemistry: As a protecting group in organic synthesis to temporarily mask reactive functional groups.
Biology: In the synthesis of peptides and proteins, where it helps protect amino acid side chains during coupling reactions.
Medicine: In drug development, where it is used to modify the pharmacokinetic properties of therapeutic compounds.
Industry: In the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester involves the formation of a stable silyl ether linkage. The TBDMS group protects the hydroxyl or amino group by forming a covalent bond with the silicon atom. This protection prevents unwanted reactions at the protected site, allowing for selective reactions at other functional groups. The TBDMS group can be removed under acidic or fluoride ion conditions, regenerating the free hydroxyl or amino group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl (TMS) ethers: Less stable than TBDMS ethers and more susceptible to hydrolysis.
Triisopropylsilyl (TIPS) ethers: More sterically hindered and provide greater protection but are more challenging to remove.
Tetrahydropyranyl (THP) ethers: Used as protecting groups for alcohols but require harsher conditions for removal.
Uniqueness
O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides robust protection under a wide range of conditions while being removable under relatively mild conditions, making it highly versatile in synthetic chemistry .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHAQZUILYXJTJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


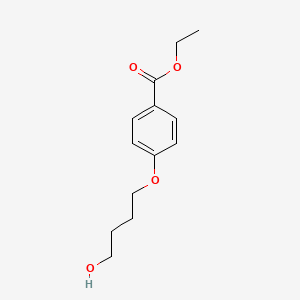
amine](/img/structure/B3176194.png)
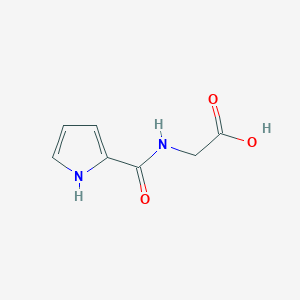
![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)

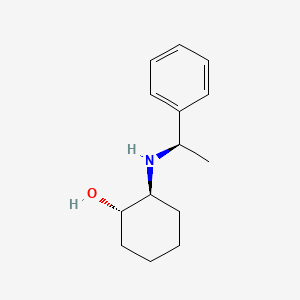
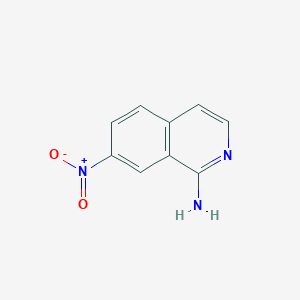

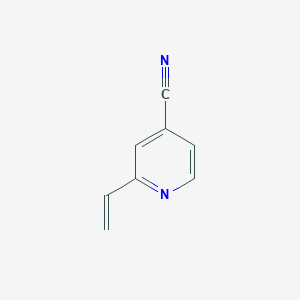
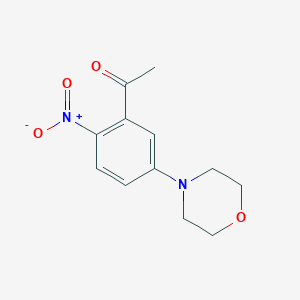
![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)
